molecular formula C14H13N3O4 B2834846 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide CAS No. 887874-53-5

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

Cat. No. B2834846
M. Wt: 287.275
InChI Key: CPPPIJCJJRDPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “5,6-dihydro-1,4-dioxin-2-ylmethanamine” contains total 17 bond(s); 8 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), and 2 ether(s) (aliphatic) .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis and antimicrobial efficacy of certain oxadiazole derivatives, highlighting their potential in combating bacterial and fungal infections. For example, a study on the synthesis of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains (Desai et al., 2013). This suggests that oxadiazole compounds could be valuable for therapeutic interventions in microbial diseases.

Corrosion Inhibition

Oxadiazole compounds have also been studied for their protective properties against corrosion and biocorrosion, particularly in metal alloys. A specific investigation into 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives revealed their efficacy as inhibitors in a simulated cooling water system, pointing towards applications in industrial maintenance and preservation (Rochdi et al., 2014).

Antioxidant Properties

Oxadiazole derivatives have been synthesized and evaluated for their antioxidant activity, with some compounds showing significant free-radical scavenging ability. This highlights the potential of these compounds in developing therapeutic agents that could mitigate oxidative stress-related damages (Shakir et al., 2014).

Advanced Material Applications

Oxadiazole derivatives have been utilized in the synthesis of novel polymers and materials, demonstrating unique properties such as fluorescence and high thermal stability. These materials have potential applications in optoelectronics, coatings, and as components in advanced technological devices (Sava et al., 2003).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9-3-2-4-10(7-9)12(18)15-14-17-16-13(21-14)11-8-19-5-6-20-11/h2-4,7-8H,5-6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPPIJCJJRDPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

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